2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 1,2,4-triazole moiety and a piperidine ring modified with a 4-methylpyrimidin-2-yl group.
Properties
IUPAC Name |
2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-4-7-19-17(21-13)23-8-5-14(6-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUOSIIXRLSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2415569-59-2) is a complex organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a dihydropyridazinone , piperidine , and triazole moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 296.37 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial effects against various pathogens. In one study, triazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating that the presence of the triazole moiety in our compound may enhance its antimicrobial efficacy .
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively. For example, mercapto-substituted 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives had IC50 values as low as 6.2 μM against colon carcinoma cells . Given the structural similarities, it is plausible that our compound may exhibit comparable anticancer activity.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Triazole derivatives are known to act as enzyme inhibitors in several biochemical pathways. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis . This property could be beneficial in developing therapeutic agents targeting specific diseases.
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Binding: The triazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Cellular Uptake: The piperidine moiety may facilitate cellular uptake due to its lipophilicity.
- Signal Transduction Modulation: The compound could influence signaling pathways by interacting with specific receptors or proteins within cells.
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, our compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was measured at concentrations significantly lower than traditional antibiotics like vancomycin .
Study 2: Anticancer Activity
A recent investigation into similar dihydropyridazinone derivatives found them effective against multiple cancer cell lines. The study reported IC50 values ranging from 10 to 30 μM for various compounds against breast and lung cancer cells . These findings suggest that our compound could be further investigated for its potential anticancer applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Piperidine Substituents: The target compound’s 4-methylpyrimidin-2-yl group is a rigid, aromatic substituent, contrasting with the aliphatic 2-methylpropyl group in the analog from . Aromatic substituents like pyrimidine are known to improve target binding via π-π interactions, as seen in kinase inhibitors.
Methodological Considerations in Similarity Assessment
As noted in , structural similarity underpins virtual screening workflows. The target compound’s pyrimidine-triazole scaffold distinguishes it from analogs with pyrazole or benzoimidazole systems, suggesting divergent biological profiles. Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) would classify these compounds as moderately similar due to shared dihydropyridazinone cores but divergent substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
